molecular formula C13H17NO2 B7797163 1-(2-Phenylethyl)proline CAS No. 56014-49-4

1-(2-Phenylethyl)proline

Cat. No.: B7797163
CAS No.: 56014-49-4
M. Wt: 219.28 g/mol
InChI Key: YUXNBRQJYQYUSR-UHFFFAOYSA-N
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Description

1-(2-Phenylethyl)proline is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a proline ring substituted with a phenylethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Phenylethyl)proline can be achieved through several methods. One common approach involves the reductive amination of acetophenones. This method typically uses a reducing agent such as sodium borohydride or lithium aluminum hydride in the presence of a suitable catalyst . Another method involves the enantioselective synthesis starting from 3-hydroxy-(S)-2-proline, where various groups are introduced at the C3 position using palladium-mediated couplings .

Industrial Production Methods

Industrial production of this compound often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

1-(2-Phenylethyl)proline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 1-(2-Phenylethyl)proline involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a chiral inducer, influencing the stereochemistry of reactions. It also plays a role in the stabilization of protein structures by promoting the formation of specific secondary structures such as β-turns and helices .

Comparison with Similar Compounds

1-(2-Phenylethyl)proline can be compared with other proline analogues, such as substituted prolines, unsaturated and fused structures, and heterocyclic compounds like pseudoproline . These compounds share similar structural features but differ in their specific chemical properties and applications. For example, substituted prolines may have different reactivity profiles and biological activities compared to this compound .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structural properties and reactivity make it a valuable tool in organic synthesis, biological research, and industrial applications. Further research into its properties and applications will likely uncover even more uses for this intriguing compound.

Properties

IUPAC Name

1-(2-phenylethyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-13(16)12-7-4-9-14(12)10-8-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUXNBRQJYQYUSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60303983
Record name 1-(2-phenylethyl)proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60303983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56014-49-4
Record name NSC163844
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163844
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-phenylethyl)proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60303983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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